molecular formula C23H26BrNO2 B14681835 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate CAS No. 29125-66-4

3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate

Cat. No.: B14681835
CAS No.: 29125-66-4
M. Wt: 428.4 g/mol
InChI Key: UUUUZUGCBFLANF-UHFFFAOYSA-M
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Description

3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate typically involves multiple steps. The initial step often includes the formation of the quinuclidinium core, followed by the introduction of the hydroxy and methyl groups. The final step involves the bromination and attachment of the 9,10-dihydro-9-anthroate moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is widely used in scientific research due to its versatile properties In chemistry, it serves as a reagent for various synthetic transformations In biology, it is used to study cellular processes and interactionsIndustrially, it is used in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications .

Properties

CAS No.

29125-66-4

Molecular Formula

C23H26BrNO2

Molecular Weight

428.4 g/mol

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 9,10-dihydroanthracene-9-carboxylate;bromide

InChI

InChI=1S/C23H26NO2.BrH/c1-24-12-10-16(11-13-24)21(15-24)26-23(25)22-19-8-4-2-6-17(19)14-18-7-3-5-9-20(18)22;/h2-9,16,21-22H,10-15H2,1H3;1H/q+1;/p-1

InChI Key

UUUUZUGCBFLANF-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C3C4=CC=CC=C4CC5=CC=CC=C35.[Br-]

Origin of Product

United States

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